molecular formula C42H40O2P2 B151349 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-25-2

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

Cat. No. B151349
CAS RN: 133545-25-2
M. Wt: 638.7 g/mol
InChI Key: DTMVLPFJTUJZAY-UHFFFAOYSA-N
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Description

“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2 . It has a molecular weight of 638.71 . This compound is used in proteomics research .


Molecular Structure Analysis

The SMILES string representation of this compound is COc1cccc(P(c2ccc(C)cc2)c3ccc(C)cc3)c1-c4c(OC)cccc4P(c5ccc(C)cc5)c6ccc(C)cc6 . This provides a text-based representation of the compound’s structure.

Scientific Research Applications

Phosphine Derivatives in Catalysis

Phosphine derivatives, such as the one , play a pivotal role in catalysis, particularly in the synthesis and applications of Rh(I) complexes. These complexes are integral to both laboratory reactions and industrial processes. Despite the extensive research on classical ligands, there's ongoing exploration towards developing new preformed rhodium catalysts that are efficient and selective. The aim is to contribute to more sustainable chemistry practices, with rhodium-catalyzed processes continuing to present a stimulating challenge for metalloorganic chemists (Medici et al., 2021).

Environmental Implications of Phosphine

Research into the occurrence of phosphine in the environment, such as in soils, aquatic sediments, and sludges, reveals its role as a small gaseous link in the phosphorus cycle. This could have long-term atmospheric implications, considering phosphine's migration through the soil's interstitial gas sphere. Such processes might influence the phosphorus balance in agricultural and wetland soils, making the study of phosphine's environmental behavior crucial (Glindemann et al., 2005).

Phosphine's Role in Insecticide Resistance

The usage of phosphine gas as an insecticide for stored grains has prompted investigations into the mechanisms behind phosphine resistance in stored-product insects. Understanding the biological and chemical interactions of phosphine with redox systems, particularly in resistant species, is essential for developing effective pest management strategies and alternative fumigants (Chaudhry, 1997).

Biochemical Analysis

Biochemical Properties

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] plays a crucial role in biochemical reactions, particularly in the formation of chiral compounds. It interacts with various enzymes and proteins, acting as a ligand that binds to metal centers in catalytic complexes. These interactions are essential for the stabilization of transition states and the enhancement of reaction rates. For instance, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is known to form complexes with palladium and rhodium, which are used in asymmetric hydrogenation and hydroformylation reactions .

Cellular Effects

The effects of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] can alter the activity of enzymes involved in cellular detoxification processes, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] exerts its effects through specific binding interactions with biomolecules. It acts as a ligand that coordinates with metal centers in enzymes, leading to enzyme activation or inhibition. This coordination is crucial for the catalytic activity of metal-dependent enzymes. For instance, the binding of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] to palladium centers facilitates the formation of reactive intermediates, which are essential for catalytic hydrogenation reactions . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] over time are critical factors in its effectiveness in laboratory settings. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its catalytic activity. Long-term studies in in vitro and in vivo settings have demonstrated that ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] can maintain its activity over extended periods, provided it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] vary with different dosages in animal models. At low doses, this compound has been shown to enhance catalytic efficiency without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and, consequently, the metabolic flux of related pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism, impacting the cell’s ability to respond to oxidative stress and other metabolic challenges.

Transport and Distribution

The transport and distribution of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is determined by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be directed to specific organelles, such as the mitochondria, through targeting signals that facilitate its transport and localization. These subcellular interactions are essential for its biochemical activity and overall function within the cell.

properties

IUPAC Name

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMVLPFJTUJZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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